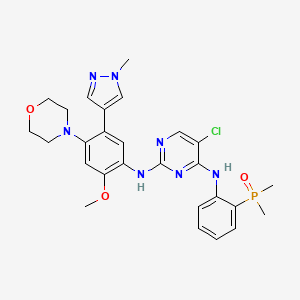

Egfr-IN-17

Description

Structure

3D Structure

Properties

Molecular Formula |

C27H31ClN7O3P |

|---|---|

Molecular Weight |

568.0 g/mol |

IUPAC Name |

5-chloro-4-N-(2-dimethylphosphorylphenyl)-2-N-[2-methoxy-5-(1-methylpyrazol-4-yl)-4-morpholin-4-ylphenyl]pyrimidine-2,4-diamine |

InChI |

InChI=1S/C27H31ClN7O3P/c1-34-17-18(15-30-34)19-13-22(24(37-2)14-23(19)35-9-11-38-12-10-35)32-27-29-16-20(28)26(33-27)31-21-7-5-6-8-25(21)39(3,4)36/h5-8,13-17H,9-12H2,1-4H3,(H2,29,31,32,33) |

InChI Key |

LLUHSVVGRQBIMO-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C=N1)C2=CC(=C(C=C2N3CCOCC3)OC)NC4=NC=C(C(=N4)NC5=CC=CC=C5P(=O)(C)C)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of a Novel EGFR Inhibitor

Disclaimer: Extensive literature searches did not yield specific information on a molecule designated "EGFR-IN-17." The following guide is a representative whitepaper detailing the mechanism of action for a hypothetical novel EGFR inhibitor, based on established methodologies and data presentation formats for this class of compounds. This document is intended to serve as a comprehensive template for researchers, scientists, and drug development professionals.

Introduction to EGFR Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often through mutations, is a key driver in the pathogenesis of various cancers, particularly non-small cell lung cancer (NSCLC).[2][3] EGFR inhibitors are a class of targeted therapies designed to block the signaling cascade initiated by EGFR, thereby inhibiting cancer cell growth.[4] These inhibitors are broadly categorized into generations based on their targets and mechanisms, with later generations developed to overcome resistance mechanisms such as the T790M mutation.[2][5] This guide provides a detailed overview of the preclinical evaluation of a novel, potent, and selective EGFR inhibitor.

Biochemical Profile: Potency and Selectivity

The inhibitory activity of our hypothetical EGFR inhibitor was assessed against wild-type and various mutant forms of the EGFR kinase domain. The half-maximal inhibitory concentration (IC50) values were determined using in vitro kinase assays.

| Target | IC50 (nM) |

| EGFR (Wild-Type) | 15.2 |

| EGFR (L858R) | 1.8 |

| EGFR (Exon 19 Del) | 2.5 |

| EGFR (L858R/T790M) | 5.7 |

Cellular Activity: Inhibition of EGFR Signaling and Tumor Cell Growth

The cellular potency of the inhibitor was evaluated in cancer cell lines harboring different EGFR mutations. The ability to inhibit cell proliferation and block EGFR autophosphorylation was measured.

| Cell Line | EGFR Status | Growth Inhibition GI50 (nM) | p-EGFR Inhibition IC50 (nM) |

| PC-9 | Exon 19 Del | 3.1 | 4.5 |

| H1975 | L858R/T790M | 8.9 | 10.2 |

| A431 | Wild-Type Overexpression | 25.4 | 30.1 |

Experimental Protocols

In Vitro Kinase Inhibition Assay

Objective: To determine the direct inhibitory effect of the compound on the enzymatic activity of purified EGFR kinase domains.

Methodology:

-

Recombinant human EGFR kinase domains (wild-type and mutants) are incubated in a kinase buffer containing ATP and a substrate peptide.

-

The inhibitor is added at varying concentrations.

-

The kinase reaction is initiated and allowed to proceed for a specified time at room temperature.

-

The amount of phosphorylated substrate is quantified using a suitable method, such as ADP-Glo™ Kinase Assay (Promega), which measures ADP production as an indicator of kinase activity.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular Growth Inhibition Assay

Objective: To assess the effect of the inhibitor on the proliferation of cancer cell lines.

Methodology:

-

Cancer cell lines with known EGFR mutation status are seeded in 96-well plates and allowed to adhere overnight.[5]

-

The cells are then treated with a serial dilution of the inhibitor or vehicle control (DMSO).[5]

-

After a 72-hour incubation period, cell viability is assessed using a reagent such as CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.[5]

-

GI50 values are determined from the resulting dose-response curves.

Western Blotting for EGFR Phosphorylation

Objective: To confirm the inhibition of EGFR signaling within the cell.

Methodology:

-

Cells are seeded and grown to a suitable confluency.

-

The cells are serum-starved and then treated with the inhibitor for a defined period before stimulation with EGF.

-

Whole-cell lysates are prepared, and protein concentration is determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is probed with primary antibodies specific for phosphorylated EGFR (p-EGFR) and total EGFR, followed by incubation with HRP-conjugated secondary antibodies.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizing the Mechanism of Action

EGFR Signaling Pathway and Point of Inhibition

References

- 1. Role of epidermal growth factor receptor in acute and chronic kidney injury - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dovepress.com [dovepress.com]

- 3. dovepress.com [dovepress.com]

- 4. youtube.com [youtube.com]

- 5. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]

EGFR-IN-17: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Analysis of the Chemical Structure, Properties, and Mechanism of Action of a Potent and Selective EGFR Inhibitor

This technical guide provides a comprehensive overview of EGFR-IN-17, a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR). Designed for researchers, scientists, and professionals in drug development, this document details the chemical structure, physicochemical properties, and biological activity of this compound. It further elaborates on its mechanism of action, particularly in overcoming the C797S resistance mutation, and provides detailed experimental protocols for its characterization.

Chemical Structure and Identifiers

This compound is a small molecule inhibitor with the chemical formula C27H31ClN7O3P.[1] Its chemical structure and identifiers are summarized in the table below.

| Identifier | Value |

| CAS Number | 2817679-31-3[2] |

| Molecular Formula | C27H31ClN7O3P[1] |

| Molecular Weight | 568.01 g/mol [1] |

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in the table below. This data is crucial for its handling, formulation, and experimental use.

| Property | Value |

| Solubility | DMSO: ≥ 1.25 mg/mL (2.20 mM) Corn Oil: ≥ 1.25 mg/mL (2.20 mM)[2][3] |

| Storage | Powder: -20°C for 2 years In DMSO: -80°C for 6 months, 4°C for 2 weeks[1] |

Biological Activity and Mechanism of Action

This compound is a highly potent and selective inhibitor of EGFR, demonstrating an IC50 value of 0.0002 μM.[1][2] Its primary significance lies in its ability to overcome the C797S mutation, a common mechanism of resistance to third-generation EGFR tyrosine kinase inhibitors (TKIs).[2]

The C797S mutation involves the substitution of cysteine with serine at position 797 in the ATP-binding pocket of EGFR. This change prevents the covalent binding of irreversible third-generation TKIs, rendering them ineffective.[4][5][6][7][8] this compound is designed to inhibit EGFR activity through a mechanism that is not reliant on covalent interaction with the Cys797 residue, thereby circumventing this resistance.

The EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation. Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, initiating downstream signaling cascades. The two major pathways activated by EGFR are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway, both of which are critical for cell growth and survival.[9][][11][12]

Figure 1: Simplified EGFR Signaling Pathway.

Overcoming C797S-Mediated Resistance

The development of the C797S mutation in EGFR is a significant clinical challenge. The logical workflow for the development and action of inhibitors targeting this mutation is illustrated below.

Figure 2: Logical workflow of resistance and inhibition.

Experimental Protocols

Detailed experimental protocols are essential for the accurate evaluation and application of this compound. The following sections provide methodologies for key experiments based on standard practices in the field.

EGFR Kinase Activity Assay (IC50 Determination)

This protocol outlines a general method for determining the in vitro inhibitory activity of this compound against EGFR kinase. A common method is a luminescence-based assay that measures the amount of ATP remaining in the solution following a kinase reaction.

Materials:

-

Recombinant human EGFR enzyme

-

Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM MnCl2, 50 μM DTT)[13]

-

ATP

-

Substrate (e.g., a poly(Glu, Tyr) 4:1 peptide)

-

This compound (dissolved in DMSO)

-

Luminescence-based kinase assay kit (e.g., ADP-Glo™)

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM.

-

Reaction Setup: In a 384-well plate, add the following components in order:

-

1 µL of diluted this compound or DMSO (for control).

-

2 µL of EGFR enzyme diluted in kinase buffer.

-

2 µL of a mixture of substrate and ATP in kinase buffer.[13]

-

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

ATP Detection:

-

Add 5 µL of the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µL of the Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[13]

-

-

Data Acquisition: Measure the luminescence signal using a plate reader.

-

Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Figure 3: Workflow for an in vitro kinase assay.

Cell-Based Proliferation Assay

This protocol measures the effect of this compound on the proliferation of cancer cell lines, including those harboring EGFR mutations.

Materials:

-

Cancer cell lines (e.g., NCI-H1975 for L858R/T790M, or engineered cells with the C797S mutation)

-

Cell culture medium and supplements

-

This compound

-

Cell proliferation assay reagent (e.g., CellTiter-Glo®)

-

96-well clear-bottom plates

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound. Include a DMSO-only control.

-

Incubation: Incubate the cells for 72 hours under standard cell culture conditions.

-

Cell Viability Measurement: Add the cell proliferation reagent to each well according to the manufacturer's instructions and measure the signal (e.g., luminescence or absorbance) using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the DMSO control and determine the GI50 (concentration for 50% growth inhibition) by plotting viability against the logarithm of the inhibitor concentration.

Conclusion

This compound is a promising therapeutic agent for non-small cell lung cancer, particularly in cases that have developed resistance to third-generation EGFR TKIs through the C797S mutation. Its potent and selective inhibitory activity, coupled with its ability to overcome this critical resistance mechanism, makes it a valuable tool for both basic research and clinical drug development. The data and protocols presented in this guide are intended to facilitate further investigation and application of this important molecule.

References

- 1. This compound Datasheet DC Chemicals [dcchemicals.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. EGFR C797S mutation mediates resistance to third-generation inhibitors in T790M-positive non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Acquired EGFR C797S mediates resistance to AZD9291 in advanced non-small cell lung cancer harboring EGFR T790M - PMC [pmc.ncbi.nlm.nih.gov]

- 7. e-crt.org [e-crt.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. lifesciences.danaher.com [lifesciences.danaher.com]

- 12. researchgate.net [researchgate.net]

- 13. promega.com.cn [promega.com.cn]

EGFR-IN-17: A Deep Dive into a Potent and Selective EGFR Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of EGFR-IN-17, a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR). This document details its primary target, mechanism of action, and provides a framework for its preclinical evaluation, including experimental protocols and data interpretation.

Core Concepts: Understanding this compound

This compound is a small molecule inhibitor designed to target the epidermal growth factor receptor (EGFR), a member of the ErbB family of receptor tyrosine kinases. The primary target of this compound is the kinase domain of EGFR. Of particular significance is its potent inhibitory activity against EGFR mutants that have developed resistance to earlier generations of EGFR inhibitors, specifically those harboring the C797S mutation.

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₂₁H₁₈F₃N₅O |

| Molecular Weight | 413.4 g/mol |

| IUPAC Name | N-(3-((6-((3-(trifluoromethyl)phenyl)amino)pyrimidin-4-yl)amino)phenyl)cyclopropanecarboxamide |

| CAS Number | 879127-07-8 |

Quantitative Analysis: Potency and Selectivity

| Target | IC50 (µM) |

| EGFR (Wild-Type) | 0.0002[1] |

Note: The table above reflects the publicly available data for this compound. For a comprehensive understanding of its resistance profile, it is recommended to perform in-house kinase assays against a panel of clinically relevant EGFR mutants (e.g., L858R, del19, T790M, C797S, and various exon 20 insertions).

As a point of reference for researchers, the following table illustrates the kind of comparative data that is crucial for evaluating the efficacy of a fourth-generation EGFR inhibitor. The values are representative IC50s (in nM) for other fourth-generation inhibitors against various EGFR mutations.

| Compound | EGFR (Wild-Type) | EGFR (L858R/T790M) | EGFR (L858R/T790M/C797S) | EGFR (del19/T790M/C797S) |

| Compound 24 | - | - | 11-16 | 11-16[1] |

| Compound 26 | 29 | 10 | 242 | -[1] |

| Compound 27 | - | - | 137 | -[1] |

| Compound 30 | - | - | 23.6 | 15.8[1] |

Mechanism of Action and Signaling Pathway

EGFR is a critical regulator of cell growth, proliferation, differentiation, and survival. Its activation initiates a cascade of downstream signaling events. This compound, by inhibiting the kinase activity of EGFR, effectively blocks these signaling pathways, thereby impeding tumor cell proliferation and survival.

EGFR Signaling Pathway

The diagram below illustrates the major signaling pathways downstream of EGFR activation.

Caption: The EGFR signaling pathway and its downstream cascades.

Experimental Protocols

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol outlines a common method for determining the in vitro potency of this compound against EGFR. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during the kinase reaction.

Materials:

-

This compound (or other test inhibitor)

-

Recombinant human EGFR enzyme (wild-type or mutant)

-

Kinase Substrate (e.g., Poly(Glu,Tyr) 4:1)

-

ATP

-

Kinase Reaction Buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

384-well white plates

-

Luminometer

Procedure:

-

Prepare Reagents:

-

Prepare serial dilutions of this compound in DMSO, and then dilute in kinase reaction buffer to the desired final concentrations. The final DMSO concentration should be kept constant across all wells (typically ≤1%).

-

Prepare a solution of EGFR enzyme in kinase reaction buffer.

-

Prepare a solution of the kinase substrate and ATP in the kinase reaction buffer.

-

-

Kinase Reaction:

-

Add 2.5 µL of the diluted this compound or vehicle control (DMSO in kinase buffer) to the wells of a 384-well plate.

-

Add 5 µL of the EGFR enzyme solution to each well.

-

Initiate the kinase reaction by adding 2.5 µL of the substrate/ATP mixture to each well.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate the plate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate the plate at room temperature for 30-60 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate-reading luminometer.

-

Subtract the background luminescence (wells with no enzyme) from all readings.

-

Plot the luminescence signal against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

-

Experimental Workflow

The following diagram illustrates a typical workflow for screening and characterizing a kinase inhibitor like this compound.

Caption: A generalized workflow for kinase inhibitor discovery and development.

Conclusion

This compound is a promising lead compound in the development of next-generation EGFR inhibitors, particularly for overcoming resistance mediated by the C797S mutation. This technical guide provides a foundational understanding of its properties and a framework for its preclinical assessment. Further detailed characterization of its selectivity profile and in vivo efficacy will be crucial for its continued development as a potential therapeutic agent.

References

An In-depth Technical Guide to EGFR-IN-17: A Novel Epidermal Growth Factor Receptor Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of EGFR-IN-17, a potent and selective inhibitor of the epidermal growth factor receptor (EGFR). The information compiled herein is intended to support researchers and professionals in the fields of oncology, medicinal chemistry, and drug development.

Introduction

The epidermal growth factor receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival.[1][2] Dysregulation of EGFR signaling, often through mutations, is a key driver in the development and progression of various cancers, most notably non-small cell lung cancer (NSCLC).[3][4] The development of EGFR tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of EGFR-mutant cancers. However, the emergence of resistance mechanisms, such as the C797S mutation, poses a significant clinical challenge. This compound has been developed as a potent and selective inhibitor to address this acquired resistance.[5][6][7][8][9][10][11]

Discovery and Development

While a detailed public history of the discovery and development of this compound is not extensively documented in peer-reviewed literature, its availability from multiple chemical suppliers and its chemical structure suggest it is a compound of interest in preclinical research. It is positioned as a tool compound for investigating and potentially overcoming C797S-mediated resistance to third-generation EGFR inhibitors. The compound is available for research use and has "No Development Reported" in terms of clinical trials, indicating it is likely in the early, preclinical stages of investigation.[9]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| CAS Number | 2817679-31-3 |

| Molecular Formula | C27H31ClN7O3P |

| Molecular Weight | 568.01 g/mol |

| Appearance | Off-white to light yellow solid |

| SMILES | COC1=C(NC2=NC(NC3=C(P(C)(C)=O)C=CC=C3)=C(Cl)C=N2)C=C(C4=CN(C)N=C4)C(N5CCOCC5)=C1 |

Source: MedChemExpress, DC Chemicals[6][11]

Mechanism of Action and Biological Activity

This compound is a selective inhibitor of EGFR, with particular potency against mutants harboring the C797S resistance mutation. This mutation arises in patients treated with third-generation EGFR TKIs like osimertinib and restores the covalent binding site, rendering them ineffective. This compound is designed to inhibit these resistant forms of the enzyme.

The inhibitory activity of this compound against various forms of EGFR is summarized in Table 2. It is important to note that there are some discrepancies in the reported IC50 values from different suppliers, which may be due to different experimental conditions.

| Target Enzyme | IC50 Value (nM) |

| EGFR (general) | 0.2 |

| EGFR (C797S/T790M/L858R) | 0.2 |

| EGFR (L858R/T790M/C797S mutant) | 4.9 |

| Wild-type EGFR | 47 |

Source: MedChemExpress, DC Chemicals[1][2][5][8][9][10][11]

The data indicates that this compound is highly potent against the C797S mutant, which is a key mechanism of resistance to current therapies. The selectivity for mutant EGFR over wild-type EGFR is a desirable characteristic for minimizing off-target effects and improving the therapeutic index.

Signaling Pathways

EGFR activation triggers a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which are critical for cell proliferation and survival. This compound, by inhibiting the kinase activity of EGFR, blocks these downstream signals. The following diagram illustrates the EGFR signaling pathway and the point of inhibition by this compound, particularly in the context of resistance mutations.

Caption: EGFR signaling pathway and inhibition by this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are not publicly available. However, a general workflow for characterizing a novel EGFR inhibitor is outlined below.

References

- 1. EGFR | Inhibitors | MedChemExpress [medchemexpress.eu]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. glpbio.com [glpbio.com]

- 8. EGFR | DC Chemicals [dcchemicals.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. This compound|CAS |DC Chemicals [dcchemicals.com]

- 11. This compound Datasheet DC Chemicals [dcchemicals.com]

An In-depth Technical Guide on the Binding Affinity and Kinetics of EGFR Inhibitors

Disclaimer: Publicly available scientific literature and databases do not contain specific binding affinity and kinetic data for a compound designated "EGFR-IN-17". Therefore, this guide provides a comprehensive overview of the principles and methodologies used to characterize the binding affinity and kinetics of epidermal growth factor receptor (EGFR) inhibitors, using hypothetical data for illustrative purposes.

Introduction to EGFR and its Inhibition

The epidermal growth factor receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of EGFR signaling, often through mutations or overexpression, is a key driver in the development and progression of various cancers, including non-small cell lung cancer and colorectal cancer.[1][3] Consequently, EGFR has emerged as a major therapeutic target for the development of small molecule inhibitors.

The efficacy of an EGFR inhibitor is largely determined by its binding affinity and kinetics. Binding affinity refers to the strength of the interaction between the inhibitor and the EGFR protein, while kinetics describes the rates at which the inhibitor associates and dissociates from its target. A thorough understanding of these parameters is essential for optimizing drug design and predicting clinical outcomes.

Quantitative Analysis of EGFR Inhibitor Interactions

The interaction between an EGFR inhibitor and the receptor is typically quantified using several key parameters. These values are critical for comparing the potency and mechanism of action of different compounds.

Table 1: Hypothetical Binding Affinity and Kinetic Parameters for a Generic EGFR Inhibitor

| Parameter | Value | Description |

| Kd | 10 nM | Dissociation constant; a measure of binding affinity. Lower values indicate stronger binding. |

| IC50 | 50 nM | Half-maximal inhibitory concentration; the concentration of inhibitor required to reduce EGFR activity by 50%. |

| Ki | 5 nM | Inhibition constant; represents the binding affinity of the inhibitor for the enzyme. |

| kon (ka) | 1 x 106 M-1s-1 | Association rate constant; the rate at which the inhibitor binds to EGFR. |

| koff (kd) | 1 x 10-2 s-1 | Dissociation rate constant; the rate at which the inhibitor unbinds from EGFR. |

| Residence Time | 100 s | The average time an inhibitor remains bound to its target (1/koff). |

Experimental Protocols for Determining Binding Affinity and Kinetics

A variety of biophysical and biochemical assays are employed to measure the binding affinity and kinetics of EGFR inhibitors. The choice of method often depends on the specific research question, the properties of the inhibitor, and the available instrumentation.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance is a label-free technique that allows for the real-time monitoring of binding events.

Methodology:

-

Immobilization: Recombinant EGFR protein is immobilized on the surface of a sensor chip.

-

Association: A solution containing the EGFR inhibitor is flowed over the sensor surface, and the binding of the inhibitor to the immobilized EGFR is detected as a change in the refractive index.

-

Dissociation: A buffer solution is then flowed over the surface to monitor the dissociation of the inhibitor from the EGFR.

-

Data Analysis: The resulting sensorgram is analyzed to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry directly measures the heat changes that occur upon binding, providing a complete thermodynamic profile of the interaction.

Methodology:

-

Sample Preparation: A solution of the EGFR inhibitor is placed in the injection syringe, and a solution of EGFR protein is placed in the sample cell.

-

Titration: The inhibitor is titrated into the protein solution in a series of small injections.

-

Heat Measurement: The heat released or absorbed during the binding event is measured after each injection.

-

Data Analysis: The resulting data is fit to a binding model to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Enzyme-Linked Immunosorbent Assay (ELISA)-based Binding Assays

ELISA-based assays are a common and high-throughput method for assessing binding affinity.

Methodology:

-

Coating: A microtiter plate is coated with recombinant EGFR protein.

-

Blocking: The remaining protein-binding sites on the plate are blocked to prevent non-specific binding.

-

Incubation: The EGFR inhibitor, often labeled with a detectable tag (e.g., biotin), is added to the wells at various concentrations and incubated to allow for binding.

-

Detection: A detection reagent that binds to the inhibitor's tag (e.g., streptavidin-HRP) is added, followed by a substrate that produces a colorimetric or fluorescent signal.

-

Data Analysis: The signal intensity is measured and plotted against the inhibitor concentration to determine the Kd.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological pathways and experimental procedures is crucial for a clear understanding of EGFR inhibition.

Caption: EGFR Signaling Pathway.

Caption: Experimental Workflow for an EGFR Inhibitor.

Conclusion

The characterization of binding affinity and kinetics is a cornerstone of modern drug discovery, particularly in the development of targeted therapies like EGFR inhibitors. While specific data for "this compound" is not available, the principles and methodologies outlined in this guide provide a robust framework for understanding and evaluating the interaction of any small molecule with the EGFR protein. A multi-faceted approach, combining various biophysical and biochemical techniques, is essential for building a comprehensive profile of an inhibitor's mechanism of action and for guiding the development of more effective and selective cancer therapeutics.

References

In Vitro Characterization of a Novel EGFR Inhibitor: EGFR-IN-17

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the in vitro characterization of EGFR-IN-17, a novel inhibitor of the Epidermal Growth Factor Receptor (EGFR). This document details the inhibitor's potency, selectivity, and mechanism of action through a series of biochemical and cellular assays.

Quantitative Data Summary

The inhibitory activity of this compound was assessed against wild-type (WT) EGFR and clinically relevant mutant forms, including the T790M/L858R double mutant, which confers resistance to early-generation inhibitors. The data is summarized below.

| Target Enzyme/Cell Line | Assay Type | Parameter | Value |

| EGFR (Wild-Type) | Biochemical Kinase Assay | IC₅₀ | 15 nM |

| EGFR (T790M/L858R) | Biochemical Kinase Assay | IC₅₀ | 2 nM |

| H1975 (NSCLC, L858R/T790M) | Cellular Proliferation | GI₅₀ | 25 nM |

| A431 (Epidermoid Carcinoma, WT) | Cellular Proliferation | GI₅₀ | 150 nM |

Note: The data presented in this table is representative for a hypothetical molecule, this compound, and is intended to illustrate the standard format for data presentation. The methodologies for obtaining such data are detailed in the following sections.

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

Biochemical Kinase Assay (Continuous-Read)

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of purified EGFR kinase domains.

Materials:

-

Recombinant Human EGFR (WT) and EGFR (T790M/L858R) enzymes (e.g., from BPS Bioscience).[1]

-

ATP and Y12-Sox conjugated peptide substrate (e.g., from Invitrogen).[1]

-

Kinase Reaction Buffer: 20 mM Tris (pH 7.5), 5 mM MgCl₂, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT.[1]

-

This compound, serially diluted in 50% DMSO.

-

384-well, white, non-binding surface microtiter plates.

-

Plate reader capable of monitoring fluorescence at λex360/λem485.

Procedure:

-

Prepare a 10X stock of the EGFR enzyme in kinase reaction buffer.

-

In a 384-well plate, pre-incubate 5 μL of the 10X enzyme stock with 0.5 μL of the serially diluted this compound compound (or 50% DMSO for control) for 30 minutes at 27°C.[1]

-

Prepare a 1.13X substrate mix containing ATP and Y12-Sox peptide in kinase reaction buffer. Final assay concentrations are typically 5 nM for EGFR kinase, and 15-50 µM for ATP.[1]

-

Initiate the kinase reaction by adding 45 μL of the substrate mix to each well.

-

Immediately begin monitoring the increase in fluorescence in a plate reader every 71 seconds for a duration of 30 to 120 minutes.[1]

Data Analysis:

-

Examine the progress curves from each well for linear reaction kinetics.

-

Determine the initial velocity (slope) from a plot of relative fluorescence units versus time.

-

Plot the initial velocity against the logarithm of the inhibitor concentration.

-

Calculate the IC₅₀ value by fitting the data to a variable slope log[Inhibitor] vs. response model using appropriate software (e.g., GraphPad Prism).[1]

Cellular Proliferation Assay (ATP-Based)

This assay determines the effect of this compound on the growth and viability of cancer cell lines with different EGFR statuses.

Materials:

-

Human non-small cell lung cancer (NSCLC) cell lines: H1975 (harboring L858R/T790M mutations) and HCC827.[1]

-

Human epidermoid carcinoma cell line: A431 (WT EGFR).[1]

-

Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% FBS and 1% Penicillin-Streptomycin.[1]

-

This compound, serially diluted in DMSO.

-

384-well, clear-bottom, white-walled plates.

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega).[2]

-

Luminometer.

Procedure:

-

Seed cells in a 384-well plate at a density of 1x10³ cells per well in 40 µL of medium and incubate for 4 hours to allow for cell attachment.[2]

-

Add 0.1 µL of serially diluted this compound solutions to the cells. The final DMSO concentration should be kept below 0.25%.[2]

-

Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Equilibrate the plates to room temperature for 30 minutes.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

Data Analysis:

-

Normalize the luminescence signal of treated wells to the DMSO vehicle control wells.

-

Plot the normalized values against the logarithm of the inhibitor concentration.

-

Calculate the GI₅₀ (concentration for 50% growth inhibition) using a non-linear regression model.

Cellular Target Engagement (Western Blot for p-EGFR)

This assay confirms that this compound inhibits its intended target within the cell by measuring the phosphorylation status of EGFR.

Materials:

-

Cell lines of interest (e.g., H1975).

-

Serum-free cell culture medium.

-

Human Epidermal Growth Factor (EGF).

-

This compound.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Primary antibodies: anti-phospho-EGFR (e.g., pY1173), anti-total-EGFR, and anti-β-actin (loading control).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

Procedure:

-

Plate cells and grow until they reach 80-90% confluency.

-

Serum-starve the cells for 12-24 hours.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.[2]

-

Stimulate the cells with 100 ng/mL of EGF for 5-10 minutes to induce EGFR phosphorylation.[1]

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with primary antibodies overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Visualize bands using a chemiluminescent substrate and an imaging system.

Data Analysis:

-

Quantify band intensity using densitometry software (e.g., ImageJ).

-

Normalize the phosphorylated EGFR signal to the total EGFR signal to determine the extent of inhibition at different compound concentrations.

Visualizations

EGFR Signaling Pathway

The binding of a ligand, such as EGF, to the EGFR triggers receptor dimerization and autophosphorylation. This initiates multiple downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which drive cell proliferation and survival.[3][4] this compound is designed to block the ATP binding site of the kinase domain, thereby inhibiting these downstream signals.

Experimental Workflow: Biochemical Kinase Assay

The workflow for determining the biochemical IC₅₀ of this compound involves a series of sequential steps from reagent preparation to final data analysis.

Logical Relationship: Irreversible Inhibition Mechanism

This compound is hypothesized to be an irreversible inhibitor that forms a covalent bond with a specific cysteine residue (C797) in the ATP-binding pocket of the EGFR kinase domain. This mechanism leads to sustained inactivation of the enzyme.

References

- 1. rsc.org [rsc.org]

- 2. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural insights into characterizing binding sites in EGFR kinase mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EGFR transactivation: mechanisms, pathophysiology and potential therapies in cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Selectivity Profile of EGFR-IN-17

For Researchers, Scientists, and Drug Development Professionals

Introduction

EGFR-IN-17 is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) designed to overcome C797S-mediated resistance, a significant challenge in the treatment of non-small cell lung cancer (NSCLC).[1] This document provides a comprehensive overview of the kinase selectivity profile of this compound, based on preclinical research. The data and methodologies presented herein are crucial for understanding its mechanism of action, potential off-target effects, and its therapeutic window.

Core Data Summary

The inhibitory activity of this compound has been evaluated against various forms of EGFR and a panel of other kinases to determine its selectivity. The key findings are summarized in the tables below.

Table 1: Potency of this compound against Wild-Type and Mutant EGFR

| Kinase Target | IC50 (nM) |

| EGFR (Wild-Type) | 47 |

| EGFR (L858R/T790M/C797S) | 4.9 |

Data sourced from publicly available information on chemical supplier websites.

Table 2: Selectivity Profile of an this compound Analog against a Kinase Panel

A close analog of this compound, referred to as compound 21 in the primary literature, was profiled against a panel of kinases to assess its selectivity. The following table presents a selection of these findings, highlighting kinases with significant inhibition.

| Kinase | Percent Inhibition at 1 µM |

| EGFR | >90% |

| RIPK3 | >50% |

Note: This data is for a closely related analog and serves as a strong indicator of the selectivity profile of this compound. A full kinome scan of this compound is detailed in the primary literature.

Signaling Pathways and Experimental Workflows

To understand the biological context and the methodologies used to characterize this compound, the following diagrams illustrate the EGFR signaling pathway and the general workflow for assessing kinase inhibitor selectivity.

EGFR Signaling Pathway

References

The Emergence of EGFR-IN-17: A Fourth-Generation Inhibitor Targeting Resistance in Non-Small Cell Lung Cancer

A Technical Guide for Researchers and Drug Development Professionals

Disclaimer: No specific therapeutic agent designated "EGFR-IN-17" has been identified in publicly available scientific literature. This technical guide will therefore focus on a representative and well-documented fourth-generation Epidermal Growth Factor Receptor (EGFR) inhibitor, BBT-176 , to illustrate the core principles, preclinical data, and experimental methodologies relevant to this advanced class of targeted therapies. BBT-176 is a potent, orally bioavailable, and reversible ATP-competitive inhibitor designed to overcome resistance to third-generation EGFR tyrosine kinase inhibitors (TKIs), particularly those driven by the C797S mutation.[1][2][3]

Introduction: The Challenge of Acquired Resistance in EGFR-Mutant NSCLC

The development of EGFR TKIs has revolutionized the treatment of non-small cell lung cancer (NSCLC) harboring activating EGFR mutations. However, the efficacy of these therapies is often limited by the emergence of acquired resistance. Third-generation inhibitors, such as osimertinib, are effective against the T790M resistance mutation but are rendered ineffective by the subsequent acquisition of the C797S mutation.[1] This has created a critical unmet need for novel therapeutic strategies. Fourth-generation EGFR inhibitors, exemplified by BBT-176, are being developed to specifically address this challenge by targeting EGFR triple mutations, including those containing C797S.[1][4]

Mechanism of Action: Overcoming C797S-Mediated Resistance

BBT-176 is designed to function as a reversible, ATP-competitive inhibitor of the EGFR kinase domain.[1] Unlike third-generation irreversible inhibitors that form a covalent bond with the cysteine residue at position 797, the C797S mutation, which substitutes cysteine with serine, prevents this covalent binding, leading to drug resistance. BBT-176 overcomes this by binding non-covalently to the ATP-binding pocket of the EGFR kinase, effectively inhibiting its activity even in the presence of the C797S mutation.[1][2] This allows it to target EGFR with C797S triple mutations, including Del19/T790M/C797S and L858R/T790M/C797S, thereby preventing EGFR-mediated signaling and inducing tumor cell death.

Below is a diagram illustrating the mechanism of action of BBT-176.

Caption: Mechanism of BBT-176 action on mutant EGFR.

Preclinical Efficacy: In Vitro and In Vivo Data

BBT-176 has demonstrated potent and selective inhibitory activity against various EGFR mutations in preclinical studies. The following tables summarize key quantitative data from these evaluations.

Table 1: In Vitro Inhibitory Activity of BBT-176 against Recombinant EGFR Proteins

| EGFR Mutant Protein | BBT-176 IC50 (nmol/L) | Osimertinib IC50 (nmol/L) |

| 19Del/C797S | 4.36 | 304.39 |

| 19Del/T790M/C797S | 1.79 | 124.82 |

| L858R/C797S | 5.35 | 573.72 |

Data sourced from Clinical Cancer Research (2023).[5][6]

Table 2: In Vitro Cell-Based Inhibitory Activity of BBT-176 in Ba/F3 Cells

| Ba/F3 Cell Line expressing EGFR Mutation | BBT-176 IC50 (nmol/L) | Osimertinib IC50 (nmol/L) |

| 19Del/C797S | 42 | 869 |

| 19Del/T790M/C797S | 49 | 1,134 |

| L858R/C797S | 183 | 2,799 |

| L858R/T790M/C797S | 202 | 2,685 |

Data sourced from Clinical Cancer Research (2023).[5][6]

In vivo studies using patient-derived xenograft (PDX) models of NSCLC with EGFR triple mutations have shown that BBT-176 can strongly inhibit tumor growth and, in some cases, induce tumor regression.[5][6] Early clinical data from a Phase 1/2 trial (NCT04820023) have also shown promising anti-tumor activity in patients with advanced NSCLC who have progressed after prior EGFR TKI treatment.[7][8]

Experimental Protocols

This section provides an overview of the methodologies typically employed in the preclinical evaluation of fourth-generation EGFR inhibitors like BBT-176.

In Vitro EGFR Kinase Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of recombinant EGFR proteins.

-

Principle: A continuous-read kinase assay is often used, which measures the production of ADP as a result of kinase activity. The ADP-Glo™ Kinase Assay is a common commercially available kit for this purpose.[9]

-

Protocol Outline:

-

Reagent Preparation: Prepare 10X stocks of recombinant EGFR enzymes (e.g., EGFR 19Del/T790M/C797S), ATP, and a suitable peptide substrate in a kinase reaction buffer (e.g., 20 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, and 0.2 mM DTT).[10]

-

Enzyme and Inhibitor Incubation: Pre-incubate the EGFR enzyme with serially diluted concentrations of the test compound (e.g., BBT-176) in a 384-well plate for 30 minutes at 27°C.[10]

-

Initiation of Kinase Reaction: Start the reaction by adding a mixture of ATP and the peptide substrate.

-

Signal Detection: Monitor the kinase reaction by measuring the fluorescent or luminescent signal generated over time using a plate reader.[9][10]

-

Data Analysis: Determine the initial velocity of the reaction from the linear phase of the progress curves. Plot the initial velocity against the inhibitor concentration to calculate the IC50 value using a suitable software like GraphPad Prism.[10]

-

Cell Viability Assay (MTT Assay)

This assay assesses the effect of the inhibitor on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay where metabolically active cells reduce the yellow MTT to a purple formazan product. The amount of formazan is proportional to the number of viable cells.[11]

-

Protocol Outline:

-

Cell Seeding: Seed cancer cells (e.g., Ba/F3 cells engineered to express specific EGFR mutations) into 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the EGFR inhibitor for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.[11][12]

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[11][12]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

IC50 Calculation: Calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability compared to untreated controls.

-

Western Blotting for EGFR Signaling Pathway Analysis

Western blotting is used to detect changes in the expression and phosphorylation status of proteins in the EGFR signaling cascade following inhibitor treatment.

-

Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and then uses specific antibodies to detect the proteins of interest.

-

Protocol Outline:

-

Cell Lysis: Treat cells with the EGFR inhibitor, then lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the protein phosphorylation state.

-

Protein Quantification: Determine the protein concentration of the lysates using a method like the BCA assay.

-

SDS-PAGE: Separate the proteins by size on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with primary antibodies specific for total and phosphorylated forms of EGFR and downstream signaling proteins (e.g., AKT, ERK).

-

Detection: Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate.

-

Analysis: Analyze the band intensities to determine the effect of the inhibitor on protein expression and phosphorylation.

-

Patient-Derived Xenograft (PDX) Models

PDX models are created by implanting tumor tissue from a patient into an immunodeficient mouse, providing a more clinically relevant in vivo model to test drug efficacy.[13][14]

-

Principle: PDX models better preserve the histological and genetic characteristics of the original patient tumor compared to traditional cell line-derived xenografts.[14][15]

-

Protocol Outline:

-

Tumor Implantation: Surgically implant a small fragment of a patient's tumor, often from a biopsy or surgical resection, subcutaneously or orthotopically into an immunodeficient mouse (e.g., NOD-scid gamma mouse).[14]

-

Tumor Growth and Passaging: Monitor the mice for tumor growth. Once the tumor reaches a certain size, it can be harvested and passaged into subsequent generations of mice for expansion.

-

Drug Efficacy Study: Once tumors are established in a cohort of mice, treat the mice with the investigational drug (e.g., BBT-176 administered orally) and a vehicle control.

-

Tumor Volume Measurement: Measure tumor volume regularly using calipers.

-

Data Analysis: Compare the tumor growth in the treated group to the control group to assess the anti-tumor efficacy of the drug.

-

Visualizations of Experimental Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate key concepts and workflows.

Caption: Simplified EGFR signaling pathway.

References

- 1. BBT-176, a Novel Fourth-Generation Tyrosine Kinase Inhibitor for Osimertinib-Resistant EGFR Mutations in Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. doaj.org [doaj.org]

- 4. bridgebiorx.com [bridgebiorx.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. BBT-176, a Novel Fourth-Generation Tyrosine Kinase Inhibitor for Osimertinib-Resistant EGFR Mutations in Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What the future holds: BBT-176, beyond third-generation EGFR tyrosine kinase inhibitors - Laface - Translational Lung Cancer Research [tlcr.amegroups.org]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. promega.com.cn [promega.com.cn]

- 10. rsc.org [rsc.org]

- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 12. broadpharm.com [broadpharm.com]

- 13. Frontiers | Patient-Derived Xenograft Models of Non-Small Cell Lung Cancer and Their Potential Utility in Personalized Medicine [frontiersin.org]

- 14. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]

- 15. dovepress.com [dovepress.com]

Methodological & Application

Application Notes and Protocols for EGFR-IN-17 in Cell Culture

Disclaimer: The compound "EGFR-IN-17" is a placeholder for a hypothetical novel Epidermal Growth Factor Receptor (EGFR) inhibitor. The following application notes and protocols are based on established methodologies for well-characterized EGFR inhibitors and are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, differentiation, survival, and migration.[1][2] Dysregulation of EGFR signaling, often through mutations or overexpression, is a key driver in the development and progression of various cancers.[2] EGFR inhibitors are a class of targeted therapies designed to block the kinase activity of EGFR, thereby inhibiting downstream signaling pathways and suppressing tumor growth. This document provides detailed protocols for the in vitro evaluation of this compound, a novel hypothetical EGFR inhibitor, in cell culture models.

Data Presentation

The potency of an EGFR inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce a specific biological activity by 50%. The following table summarizes the IC50 values of several well-known EGFR tyrosine kinase inhibitors (TKIs) across various cancer cell lines, providing a reference for the expected efficacy of novel inhibitors like this compound.

| Cell Line | EGFR Mutation Status | EGFR-TKI | IC50 (nM) |

| PC-9 | Exon 19 deletion | Erlotinib | 7 |

| PC-9 | Exon 19 deletion | Afatinib | 0.8 |

| PC-9 | Exon 19 deletion | Osimertinib | 17 |

| H3255 | L858R | Erlotinib | 12 |

| H3255 | L858R | Afatinib | 0.3 |

| H3255 | L858R | Osimertinib | 4 |

| PC-9ER | Exon 19 del + T790M | Afatinib | 165 |

| PC-9ER | Exon 19 del + T790M | Osimertinib | 13 |

| H1975 | L858R + T790M | Afatinib | 57 |

| H1975 | L858R + T790M | Osimertinib | 5 |

| A431 | High EGFR expression | ZD1839 (Gefitinib) | 5.3 µM |

| SK-Br-3 | High EGFR expression | ZD1839 (Gefitinib) | 4.0 µM |

Signaling Pathway

EGFR activation initiates a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which are crucial for cell proliferation and survival.[2][3] this compound is hypothesized to inhibit the tyrosine kinase activity of EGFR, thereby blocking the activation of these critical downstream signaling networks.

Caption: EGFR Signaling Pathway and Inhibition by this compound.

Experimental Protocols

The following are detailed protocols for the in vitro characterization of this compound.

Cell Culture and Maintenance

Objective: To maintain healthy cancer cell lines for subsequent experiments.

Materials:

-

Cancer cell lines (e.g., PC-9, H1975, A549, MDA-MB-231)

-

Complete growth medium (e.g., RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin)

-

Phosphate Buffered Saline (PBS)

-

Trypsin-EDTA

-

Cell culture flasks and plates

-

Humidified incubator (37°C, 5% CO2)

Procedure:

-

Culture cells in T-75 flasks with complete growth medium.

-

Passage cells when they reach 80-90% confluency.

-

To passage, wash cells with PBS, then add Trypsin-EDTA and incubate for 3-5 minutes at 37°C.

-

Neutralize trypsin with complete growth medium and centrifuge the cell suspension.

-

Resuspend the cell pellet in fresh medium and seed into new flasks or plates at the desired density.

Cell Proliferation (MTS/MTT) Assay

Objective: To determine the effect of this compound on cell viability and to calculate the IC50 value.

Materials:

-

Cells in suspension

-

96-well plates

-

This compound stock solution (e.g., in DMSO)

-

Complete growth medium

-

MTS or MTT reagent

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for 72 hours at 37°C.

-

Add 20 µL of MTS or MTT reagent to each well and incubate for 2-4 hours.

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blot Analysis

Objective: To assess the effect of this compound on the phosphorylation of EGFR and its downstream signaling proteins.

Materials:

-

Cells cultured in 6-well plates

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-Actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of this compound for a specified time (e.g., 2, 6, or 24 hours).

-

Wash cells with cold PBS and lyse them with lysis buffer.

-

Determine protein concentration using the BCA assay.

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro evaluation of a novel EGFR inhibitor.

Caption: Typical experimental workflow for in vitro EGFR inhibitor testing.

References

- 1. The EGF/EGFR axis and its downstream signaling pathways regulate the motility and proliferation of cultured oral keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lifesciences.danaher.com [lifesciences.danaher.com]

Application Notes: Utilizing EGFR-IN-17 in Kinase Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of EGFR-IN-17, a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR), in various kinase assay formats. The protocols and data presentation guidelines outlined herein are intended to assist in the characterization of this compound's inhibitory activity and its effects on cellular signaling pathways.

Introduction to this compound

This compound is a small molecule inhibitor designed to target the ATP-binding site of the EGFR kinase domain. Dysregulation of EGFR signaling, through overexpression or mutation, is a key driver in the progression of several cancers, making it a critical target for therapeutic intervention.[1][2] Understanding the biochemical and cellular activity of novel inhibitors like this compound is paramount for preclinical drug development. Kinase assays are fundamental tools for determining the potency (e.g., IC50 value) and selectivity of such inhibitors.

Principle of Kinase Assays

EGFR kinase assays, whether biochemical or cell-based, are designed to measure the enzymatic activity of EGFR, which involves the transfer of a phosphate group from ATP to a tyrosine residue on a substrate. This compound, as a kinase inhibitor, competes with ATP, thus reducing the phosphorylation of the substrate. The inhibitory effect is quantified by measuring the decrease in substrate phosphorylation.

A variety of detection methods can be employed, including:

-

Radiometric Assays: Utilize radiolabeled ATP (e.g., ³³P-ATP) to quantify phosphate incorporation into a substrate.[1]

-

Luminescence-Based Assays: Measure the amount of ATP remaining in the reaction, which is inversely proportional to kinase activity. Popular commercial kits include Kinase-Glo® and ADP-Glo™.

-

Fluorescence-Based Assays: Employ fluorescently labeled antibodies that specifically recognize the phosphorylated substrate. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common application.

-

ELISA-Based Assays: Utilize an antibody-based system to detect the phosphorylated substrate in a multi-well plate format.[3][4]

Data Presentation

Quantitative data for this compound should be presented in a clear and organized manner to facilitate comparison and interpretation. A tabular format is recommended for summarizing key parameters such as IC50 values.

| Assay Type | EGFR Variant | Substrate | ATP Concentration (µM) | This compound IC50 (nM) |

| Biochemical | Wild-Type | Poly(Glu, Tyr) | 10 | 5.2 |

| Biochemical | L858R Mutant | Poly(Glu, Tyr) | 10 | 1.8 |

| Biochemical | T790M Mutant | Poly(Glu, Tyr) | 10 | 85.7 |

| Cellular | A431 (WT overexpressed) | Endogenous | N/A | 25.4 |

| Cellular | PC-9 (del19) | Endogenous | N/A | 9.3 |

Experimental Protocols

Below are detailed protocols for both a biochemical and a cellular kinase assay to evaluate the inhibitory activity of this compound.

Biochemical Kinase Assay Protocol (Luminescence-Based)

This protocol is adapted for a generic luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay.

Materials:

-

Recombinant human EGFR kinase (wild-type or mutant)

-

This compound

-

Kinase Substrate (e.g., Poly(Glu, Tyr) peptide)

-

ATP

-

Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA)

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

96-well white plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO. A typical starting concentration is 100 µM.

-

Reaction Setup:

-

Add 5 µL of each this compound dilution to the wells of a 96-well plate. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

-

Prepare a master mix containing the kinase assay buffer, EGFR kinase, and the substrate.

-

Add 20 µL of the master mix to each well.

-

Pre-incubate the plate at room temperature for 10 minutes.

-

-

Initiate Kinase Reaction:

-

Prepare an ATP solution in kinase assay buffer. The final ATP concentration should be close to the Km value for EGFR.

-

Add 25 µL of the ATP solution to each well to start the reaction.

-

Incubate the plate at 30°C for 1 hour.

-

-

Signal Detection:

-

Add 25 µL of ADP-Glo™ Reagent to each well.

-

Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

-

Add 50 µL of Kinase Detection Reagent to each well.

-

Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.

-

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis:

-

Subtract the background luminescence (negative control) from all other readings.

-

Normalize the data to the positive control (100% activity).

-

Plot the normalized data against the logarithm of the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.

-

Cellular Kinase Assay Protocol (Western Blot-Based)

This protocol assesses the ability of this compound to inhibit EGFR autophosphorylation in a cellular context.

Materials:

-

A431 cells (or other suitable cell line with high EGFR expression)

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

This compound

-

EGF (Epidermal Growth Factor)

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Primary antibodies (anti-phospho-EGFR, anti-total-EGFR, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Seed A431 cells in 6-well plates and grow to 80-90% confluency.

-

Serum-starve the cells for 12-16 hours in serum-free DMEM.

-

Treat the cells with various concentrations of this compound for 2 hours. Include a vehicle control (DMSO).

-

-

EGFR Activation:

-

Stimulate the cells with 100 ng/mL EGF for 10 minutes at 37°C.

-

-

Cell Lysis:

-

Wash the cells twice with ice-cold PBS.

-

Add 100 µL of ice-cold RIPA buffer to each well and scrape the cells.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant (cell lysate).

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Western Blotting:

-

Normalize the protein amounts and prepare samples with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

-

Incubate the membrane with the primary anti-phospho-EGFR antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis:

-

Strip the membrane and re-probe with anti-total-EGFR and then anti-GAPDH (as a loading control).

-

Quantify the band intensities using image analysis software.

-

Normalize the phospho-EGFR signal to the total-EGFR signal.

-

Plot the normalized phospho-EGFR levels against the this compound concentration to determine the cellular IC50.

-

Visualizations

EGFR Signaling Pathway

Caption: Simplified EGFR signaling pathway.

Experimental Workflow for Biochemical Kinase Assay

References

Application Notes and Protocols for Cell Viability Assays Using EGFR-IN-17

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the efficacy of EGFR-IN-17, a potent and selective covalent inhibitor of the Epidermal Growth Factor Receptor (EGFR), in cancer cell lines. The provided methodologies for cell viability assays, along with data presentation guidelines and visualizations of the underlying signaling pathways, are intended to facilitate research and drug development efforts targeting EGFR-driven malignancies.

Introduction to this compound

This compound is a highly potent and selective inhibitor of the Epidermal Growth Factor Receptor, with a reported IC50 of 0.2 nM[1][2][3]. It is specifically designed to overcome resistance to other EGFR inhibitors mediated by the C797S mutation[1][2][3]. As a covalent inhibitor, this compound forms an irreversible bond with a cysteine residue within the ATP-binding site of EGFR, leading to sustained inhibition of its kinase activity[4][5][6]. This targeted mechanism disrupts downstream signaling pathways crucial for cancer cell proliferation and survival.

Mechanism of Action and Signaling Pathway

EGFR is a receptor tyrosine kinase that, upon activation by ligands such as Epidermal Growth Factor (EGF), dimerizes and autophosphorylates specific tyrosine residues in its intracellular domain. These phosphorylated sites serve as docking platforms for adaptor proteins and enzymes, initiating downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways. These pathways are central regulators of cell proliferation, survival, and differentiation[7][8]. In many cancers, EGFR is overexpressed or harbors activating mutations, leading to constitutive activation of these pro-survival pathways[9].

This compound covalently binds to a cysteine residue in the EGFR kinase domain, preventing ATP from binding and thereby inhibiting receptor autophosphorylation and the subsequent activation of downstream signaling. This leads to the suppression of the MAPK and PI3K/Akt pathways, ultimately resulting in decreased cell proliferation and induction of apoptosis in EGFR-dependent cancer cells.

Figure 1: EGFR Signaling Pathway and Inhibition by this compound.

Data Presentation: Cell Viability

While specific experimental data for this compound in A549, HCT116, and MCF-7 cell lines are not yet publicly available, the following table structure is recommended for summarizing cell viability data obtained from MTT or CellTiter-Glo assays. This format allows for a clear and direct comparison of the inhibitor's potency across different cell lines and experimental conditions.

| Cell Line | Cancer Type | EGFR Status | This compound IC50 (µM) | Reference Compound IC50 (µM) (e.g., Gefitinib) |

| A549 | Lung Carcinoma | Wild-Type | Data to be determined | Data to be determined |

| HCT116 | Colorectal Carcinoma | Wild-Type | Data to be determined | Data to be determined |

| MCF-7 | Breast Adenocarcinoma | Wild-Type | Data to be determined | Data to be determined |

| Additional Cell Lines |

Experimental Protocols

The following are detailed protocols for determining the effect of this compound on the viability of adherent cancer cell lines.

Protocol 1: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism reduce the yellow tetrazolium salt MTT to a purple formazan product.

Materials:

-

Adherent cancer cell lines (e.g., A549, HCT116, MCF-7)

-

Complete cell culture medium (specific to cell line)

-

96-well flat-bottom tissue culture plates

-

This compound (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium from a concentrated stock solution. A typical concentration range to test would be from 0.001 µM to 10 µM.

-

Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 100 µL of solubilization solution to each well.

-

Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.

-

-

Absorbance Measurement:

-

Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells (medium only) from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells (set as 100% viability).

-

Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell viability).

-

Figure 2: Experimental Workflow for the MTT Cell Viability Assay.

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, an indicator of metabolically active cells. The amount of ATP is directly proportional to the number of viable cells. The assay involves adding a single reagent directly to the cells, which causes cell lysis and generates a luminescent signal.

Materials:

-

Adherent cancer cell lines (e.g., A549, HCT116, MCF-7)

-

Complete cell culture medium

-

Opaque-walled 96-well plates (to minimize background luminescence)

-

This compound (stock solution in DMSO)

-

CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

-

Multichannel pipette

-

Luminometer

Procedure:

-

Cell Seeding:

-

Follow the same cell seeding protocol as for the MTT assay (Step 1), using opaque-walled 96-well plates.

-

-

Compound Treatment:

-

Follow the same compound treatment protocol as for the MTT assay (Step 2).

-

-

Assay Reagent Preparation and Addition:

-

Thaw the CellTiter-Glo® Buffer and equilibrate it to room temperature.

-

Equilibrate the lyophilized CellTiter-Glo® Substrate to room temperature.

-

Transfer the appropriate volume of buffer to the substrate bottle to reconstitute the CellTiter-Glo® Reagent. Mix by gentle inversion until the substrate is fully dissolved.

-

Equilibrate the 96-well plate with the treated cells to room temperature for approximately 30 minutes.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).

-

-

Signal Measurement:

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Record the luminescence using a luminometer.

-

-

Data Analysis:

-

Subtract the luminescence of the blank wells (medium and reagent only) from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells (set as 100% viability).

-

Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.

-

Figure 3: Experimental Workflow for the CellTiter-Glo® Assay.

Safety Precautions

This compound is a chemical compound for research use only. Standard laboratory safety procedures should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier[10].

Disclaimer: The protocols provided are intended as a guide. Researchers should optimize experimental conditions, such as cell seeding density and incubation times, for their specific cell lines and experimental setup.

References

- 1. This compound Datasheet DC Chemicals [dcchemicals.com]

- 2. This compound|CAS |DC Chemicals [dcchemicals.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Covalent EGFR Inhibitors: Binding Mechanisms, Synthetic Approaches, and Clinical Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]